molecular formula C10H10N2O2 B13911140 5-Methoxy-4-methyl-2(1H)-quinazolinone

5-Methoxy-4-methyl-2(1H)-quinazolinone

Katalognummer: B13911140
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: QBJXKJMYZPFBTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-4-methyl-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methoxy group at the 5-position and a methyl group at the 4-position of the quinazolinone ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2(1H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 5-methoxy-4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-4-methyl-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: 5-Hydroxy-4-methyl-2(1H)-quinazolinone

    Reduction: 5-Methoxy-4-methyl-2(1H)-quinazolinol

    Substitution: 5-Halo-4-methyl-2(1H)-quinazolinone

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor.

    Medicine: Quinazolinone derivatives, including 5-Methoxy-4-methyl-2(1H)-quinazolinone, have shown promise as anticancer agents.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of 5-Methoxy-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and methyl groups play a crucial role in enhancing the binding affinity of the compound to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2(1H)-quinazolinone: Lacks the methoxy group, resulting in different chemical properties.

    5-Methoxy-2(1H)-quinazolinone: Lacks the methyl group, affecting its biological activity.

    6-Methoxy-4-methyl-2(1H)-quinazolinone: The methoxy group is at a different position, leading to variations in reactivity.

Uniqueness

5-Methoxy-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

5-methoxy-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C10H10N2O2/c1-6-9-7(12-10(13)11-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13)

InChI-Schlüssel

QBJXKJMYZPFBTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC(=O)N1)C=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.